molecular formula C11H9BrF2N4 B2435121 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine CAS No. 862652-02-6

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine

Cat. No. B2435121
CAS RN: 862652-02-6
M. Wt: 315.122
InChI Key: GZEURZBMNYKZSF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine (HBP-2) is a hydrazinopyrimidine compound with a unique structure and many potential applications. HBP-2 is a synthetic compound that has been widely studied in both organic and inorganic chemistry. It has a variety of uses in laboratory experiments, scientific research, and drug development.

Scientific Research Applications

Potential Antiasthma Agents

4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine has shown promise in the field of respiratory medicine, particularly as a potential antiasthma agent. Triazolo[1,5-c]pyrimidines, a class of compounds related to 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine, were identified as effective mediator release inhibitors in a human basophil histamine release assay. This finding highlights the potential of these compounds in asthma treatment, warranting further pharmacological and toxicological study (Medwid et al., 1990).

Intermediate in Synthesis of Pyrimidines

The compound serves as a crucial intermediate in synthesizing various pyrimidine compounds. It has significant applications in the pharmaceutical and chemical industries. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate derived from 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine, is used in synthesizing several active compounds. This indicates the broad utility of this compound in creating a range of chemicals with potential applications (Hou et al., 2016).

Quantum Chemical Characterization

In the realm of quantum chemistry, this compound's derivatives have been studied for their hydrogen bonding sites. These studies are pivotal in understanding the molecular interactions and stability of the compounds, which is crucial in drug design and other chemical applications (Traoré et al., 2017).

Antibacterial Applications

There is research indicating that derivatives of 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine possess antibacterial properties. The creation of novel heterocyclic compounds from this chemical has shown potential in combating bacterial infections, suggesting its importance in the development of new antimicrobial agents (El-Hashash et al., 2015).

Anticancer Activity

Compounds derived from 4-(4-Bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine have been evaluated for their anticancer properties. Research into hydrazinopyrimidine derivatives has shown inhibitory effects on the growth of various cancer cell lines, highlighting the potential for these compounds in cancer treatment (Cocco et al., 2006).

properties

IUPAC Name

[4-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEURZBMNYKZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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